![molecular formula C5H3ClN2S B1269241 6-Chloroimidazo[2,1-b]thiazole CAS No. 23576-81-0](/img/structure/B1269241.png)

6-Chloroimidazo[2,1-b]thiazole

Descripción general

Descripción

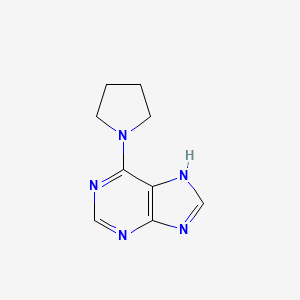

6-Chloroimidazo[2,1-b]thiazole is a useful research compound. Its molecular formula is C5H3ClN2S and its molecular weight is 158.61 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

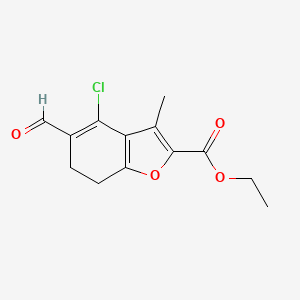

Green Synthesis Protocols

6-Chloroimidazo[2,1-b]thiazole derivatives, such as diethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, have been synthesized using environmentally friendly protocols. These methods focus on reducing reaction times and employing greener practices in chemical synthesis (Morigi et al., 2012).

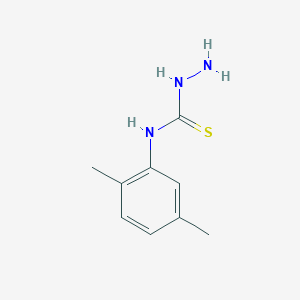

Antitumor and Cardiotonic Potential

Some imidazo[2,1-b]thiazole guanylhydrazones, including derivatives of this compound, have shown promising antitumor and cardiotonic activities. This highlights their potential as dual-function therapeutic agents (Andreani et al., 1994).

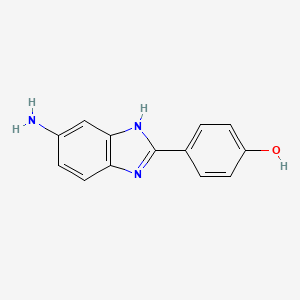

Immunoregulatory and Anti-inflammatory Agents

Compounds from the class of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, including this compound derivatives, have been identified as potential immunoregulatory and anti-inflammatory agents. This research opens avenues for developing new treatments for conditions like arthritis and contact sensitivity (Bender et al., 1985).

Antitubercular Activity

Research has shown that certain imidazo[2,1-b]thiazole derivatives, including those with a 6-chloro substitution, exhibit significant antitubercular activity. This finding is crucial for developing new treatments against tuberculosis (Andreani et al., 2001).

Inhibitors of Mitochondrial NADH Dehydrogenase

6-Substituted imidazo[2,1-b]thiazoles, including 6-chloro variants, have been studied as inhibitors of mitochondrial NADH dehydrogenase. This research provides insight into their potential use in targeting mitochondrial functions in diseases (Andreani et al., 1995).

Anticancer Evaluation

Studies on 3,6-diphenylimidazo[2,1-b]thiazole derivatives have highlighted their potent anti-proliferative activity against various human cancer cell lines. These compounds include this compound variants, indicating their potential in cancer therapy (Koppireddi et al., 2014).

Anti-infectious Agents

New imidazo[2,1-b]thiazole derivatives have been synthesized and tested for their antibacterial and antifungal activities. These compounds, including those derived from this compound, exhibit potent antimicrobial activities, particularly against candida strains (Juspin et al., 2010).

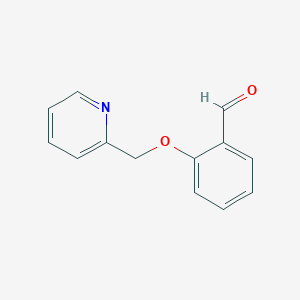

Herbicidal Applications

Imidazo[2,1-b]thiazoles with various substitutions, including 6-chloro variants, have been synthesized and tested as herbicides. Some demonstrated moderate activity in post-emergence herbicidal tests, indicating their potential use in agriculture (Andreani et al., 1996).

Safety and Hazards

6-Chloroimidazo[2,1-b]thiazole is associated with several safety hazards. It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . Safety measures include not breathing dust, mist, vapors, or spray, and not getting the compound in eyes, on skin, or on clothing .

Propiedades

IUPAC Name |

6-chloroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2S/c6-4-3-8-1-2-9-5(8)7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZMDYAJHVHPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=CN21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352242 | |

| Record name | 6-Chloroimidazo[2,1-b]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23576-81-0 | |

| Record name | 6-Chloroimidazo[2,1-b]thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23576-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloroimidazo[2,1-b]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23576-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic applications of 6-Chloroimidazo[2,1-b]thiazole derivatives?

A: Research suggests that this compound derivatives exhibit promising antitumor [] and cardiotonic activities []. Specifically, the guanylhydrazone derivative of 2,3-dihydro-6-chloroimidazo[2,1-b]thiazole-5-carboxaldehyde has shown potential in both areas []. Further research is needed to fully understand the mechanisms of action and potential clinical applications.

Q2: How does the structure of this compound influence its biological activity?

A: While the provided abstracts don't delve into detailed structure-activity relationship (SAR) studies, they highlight that modifications to the this compound core can significantly alter its biological profile. For instance, introducing a guanylhydrazone moiety at the 5-position yielded a compound with both antitumor and cardiotonic activities []. This suggests that specific substitutions on the imidazo[2,1-b]thiazole scaffold can modulate its interactions with biological targets and influence its overall pharmacological activity. Further research exploring various substituents and their impact on activity is crucial for optimizing the therapeutic potential of this chemical class.

Q3: Can this compound derivatives be combined with other drugs for enhanced therapeutic benefit?

A: Research indicates that combining a this compound derivative (specifically N-[3-(2-dimethylamino-ethyl)-1H-indol-5-yl]-6-chloroimidazo[2,1-b]thiazole 5-sulfonamide) with another compound, SB-271046, may offer therapeutic advantages []. Although the specific target and mechanism of action for this combination are not elaborated upon in the provided abstract, the fact that a patent has been filed suggests a potential synergistic effect. This highlights the possibility of exploring combination therapies involving this compound derivatives to enhance treatment efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)

![4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269180.png)

![4-[(4-Bromothien-2-YL)methyl]morpholine](/img/structure/B1269182.png)

![2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B1269187.png)